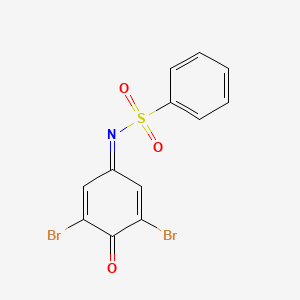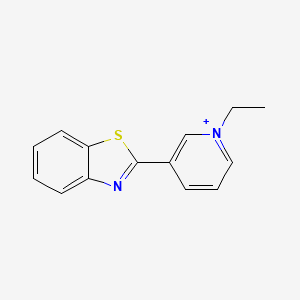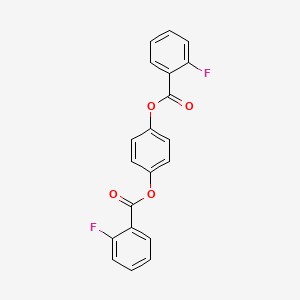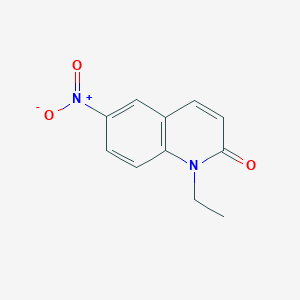
2-(4-Butylphenyl)-5-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butylphenyl)-5-ethylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a butyl group attached to the phenyl ring and an ethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-5-ethylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)-5-ethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-(4-Butylphenyl)-5-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)-5-ethylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butylphenyl)pyridine
- 2-(4-Butylphenyl)-3-ethylpyridine
- 2-(4-Butylphenyl)-4-ethylpyridine
Uniqueness
2-(4-Butylphenyl)-5-ethylpyridine is unique due to the specific positioning of the butyl and ethyl groups on the phenyl and pyridine rings, respectively. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
312943-19-4 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-(4-butylphenyl)-5-ethylpyridine |
InChI |
InChI=1S/C17H21N/c1-3-5-6-15-7-10-16(11-8-15)17-12-9-14(4-2)13-18-17/h7-13H,3-6H2,1-2H3 |
InChI Key |
RULZMBOMJGBIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid](/img/structure/B15044666.png)
![N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15044674.png)


![(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15044702.png)
![Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate](/img/structure/B15044710.png)


![2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15044735.png)

![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)

![6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B15044750.png)
![5-benzyl-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15044753.png)
